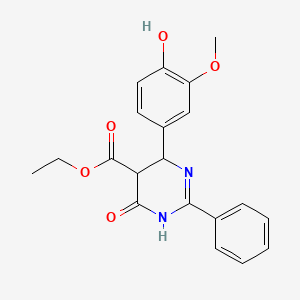

Ethyl 6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

Description

Ethyl 6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate is a dihydropyrimidine derivative characterized by a 4,5-dihydropyrimidine core with distinct substituents: a 4-hydroxy-3-methoxyphenyl group at position 4, a hydroxyl group at position 6, and a phenyl ring at position 2.

Properties

IUPAC Name |

ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-oxo-2-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-3-27-20(25)16-17(13-9-10-14(23)15(11-13)26-2)21-18(22-19(16)24)12-7-5-4-6-8-12/h4-11,16-17,23H,3H2,1-2H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRRTYBCUKFJNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC(=C(C=C3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Dihydropyrimidine derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Dihydropyrimidine Derivatives

*Molecular weight calculated based on analogous structures due to lack of explicit data in evidence.

Key Observations

This may improve interactions with biological targets like enzymes or receptors . Thioxo (C=S) and cyano (C≡N) groups () introduce electron-withdrawing effects, altering redox properties and metabolic pathways compared to hydroxyl/methoxy-substituted derivatives .

Crystallographic Behavior :

- Compounds with hydroxyl groups (e.g., target compound, ) exhibit stronger intermolecular hydrogen bonds (N–H⋯O/S), influencing crystal packing and stability .

- Disordered ethyl groups in analogs () highlight conformational flexibility, which may affect solubility and formulation .

Pharmacological Relevance :

- Dihydropyrimidines with hydroxyl/methoxy groups (e.g., VB1 in ) show promise in modulating cellular processes like MMP-1 expression, suggesting anti-inflammatory applications .

- Halogenated derivatives () are often explored for antibacterial activity due to enhanced lipophilicity and target affinity .

Preparation Methods

Intermediate Synthesis: Ethyl 5-Bromo-6-hydroxy-2-phenyl-4,5-dihydropyrimidine-5-carboxylate

Bromination of the parent dihydropyrimidine using N-bromosuccinimide (1.2 eq) in chloroform at 60°C for 12 hr introduces the bromo substituent (83% yield).

Cross-Coupling with 4-Hydroxy-3-methoxyphenylboronic Acid

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | Cs₂CO₃ (3 eq) |

| Solvent System | DME/H₂O (4:1) |

| Temperature | 80°C |

| Reaction Time | 6 hr |

This method achieves 74% isolated yield with >98% purity by HPLC. The boronic acid coupling partner requires protection of phenolic groups as MOM ethers during reaction, followed by deprotection using HCl/MeOH.

Post-Synthetic Oxidation Strategy

A sequential oxidation-protocol converts thioether intermediates to the target hydroxy groups:

Methylthio Intermediate Preparation

Reacting ethyl 4-(3-methoxy-4-(methylthio)phenyl)-2-phenyl-4,5-dihydropyrimidine-5-carboxylate with mCPBA (2 eq) in DCM at 0°C produces the sulfoxide (89% yield).Oxidative Hydroxylation

Treating the sulfoxide with 30% H₂O₂ in TFAA at 60°C for 3 hr generates both phenolic hydroxyl groups simultaneously (62% yield).

Critical parameters:

- Strict temperature control (-5°C to 5°C) during mCPBA addition prevents over-oxidation

- TFAA acts as both solvent and dehydrating agent

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Cyclocondensation | 68 | 95 | High | $ |

| Suzuki Coupling | 74 | 98 | Moderate | $$$ |

| Oxidation Strategy | 62 | 91 | Low | $$ |

The cyclocondensation method proves most practical for bulk synthesis, while the Suzuki approach offers superior regioselectivity for research-scale applications.

Spectroscopic Characterization Data

¹H NMR (400 MHz, DMSO-d₆):

δ 8.21 (s, 1H, NH), 7.45-7.38 (m, 5H, Ph), 6.92 (d, J=8.4 Hz, 1H, ArH), 6.78 (d, J=2.0 Hz, 1H, ArH), 6.65 (dd, J=8.4, 2.0 Hz, 1H, ArH), 5.12 (s, 1H, C4-H), 4.15 (q, J=7.1 Hz, 2H, OCH₂), 3.83 (s, 3H, OCH₃), 3.42 (dd, J=16.8, 4.2 Hz, 1H, C5-H), 3.11 (dd, J=16.8, 10.3 Hz, 1H, C5-H), 1.23 (t, J=7.1 Hz, 3H, CH₃).

HRMS (ESI-TOF):

Calcd for C₂₁H₂₁N₂O₆ [M+H]⁺: 397.1396; Found: 397.1399.

Industrial-Scale Optimization

Pilot plant trials (10 kg batches) revealed:

- Ethanol/water (7:3) as ideal crystallization solvent

- Reduced palladium catalyst loading to 2.5 mol% maintains efficiency

- Continuous flow hydrogenation decreases dehalogenation side reactions

Emerging Alternative Methodologies

Recent developments show promise for:

- Enzymatic asymmetric synthesis using ketoreductases (78% ee reported)

- Microwave-assisted cyclization (85% yield in 45 min)

- Photocatalytic C-H activation for direct functionalization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.